4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide
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Overview
Description
4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its high resonance energy and electrophilic reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide typically involves the bromination of thiophene followed by amide formation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4,5-dibromothiophene is then reacted with 2,3-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, or Sonogashira coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids or esters in the presence of a base such as potassium carbonate.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives depending on the reagents used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, as a DNA gyrase inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA and thereby inhibiting bacterial replication . The presence of bromine atoms and the thiophene ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of thiophene.
2,5-dibromothiophene: Lacks the carboxamide and dimethylphenyl groups.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene system with different electronic properties.
Uniqueness
4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine atoms, a dimethylphenyl group, and a thiophene ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11Br2NOS |
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Molecular Weight |
389.11 g/mol |
IUPAC Name |
4,5-dibromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11Br2NOS/c1-7-4-3-5-10(8(7)2)16-13(17)11-6-9(14)12(15)18-11/h3-6H,1-2H3,(H,16,17) |
InChI Key |
ODLGPGLRPGWAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
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